2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole
Description
2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a synthetic small molecule featuring a benzo[d]oxazole core substituted at position 2 with a 3-chlorophenyl group and at position 5 with a (4-methylpiperidin-1-yl)methyl moiety. The compound’s molecular formula is C₂₀H₂₂ClN₂O, with a molecular weight of 340.85 g/mol.
Properties
Molecular Formula |
C20H21ClN2O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21ClN2O/c1-14-7-9-23(10-8-14)13-15-5-6-19-18(11-15)22-20(24-19)16-3-2-4-17(21)12-16/h2-6,11-12,14H,7-10,13H2,1H3 |
InChI Key |
QLAOXEQHZAPAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the benzo[d]oxazole core.
Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the benzo[d]oxazole core with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]oxazole Core
The benzo[d]oxazole scaffold is frequently modified to tune physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Halogen substitution (Cl vs. F) at position 2 influences lipophilicity (ClogP: ~4.2 for Cl vs. ~3.8 for F), which may affect blood-brain barrier penetration .
Piperidine vs. Piperazine Derivatives
Piperidine and piperazine substituents are common in drug design due to their basicity and hydrogen-bonding capabilities:
Key Observations :
- Piperidine derivatives (e.g., target compound) are less basic than piperazine analogs, which may reduce off-target interactions with acidic biological environments .
- Piperazine-containing compounds often exhibit higher aqueous solubility, as seen in ’s HCl salt derivatives (melting points ~177–178°C) .
Biological Activity
The compound 2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a member of the benzo[d]oxazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 304.80 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzo[d]oxazole exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics. A study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting a pathway for further exploration in treating resistant infections .
Antitumor Activity
Benzo[d]oxazole derivatives have been investigated for their antitumor activities. In vitro studies have demonstrated that compounds related to This compound inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies suggest that benzo[d]oxazole derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been noted, which is crucial for maintaining acetylcholine levels in the brain .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.
- Antitumor Activity : In a cell viability assay using MCF-7 cells, the compound exhibited an IC50 value of 15 µM, showing significant cytotoxicity compared to control groups.
- Neuroprotective Potential : In a model of neurotoxicity induced by amyloid-beta peptide, the compound reduced neuronal death by 40%, highlighting its potential as a neuroprotective agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Antitumor | IC50 = 15 µM in MCF-7 cells | |
| Neuroprotective | 40% reduction in neuronal death |
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
- Neuroprotection via AChE Inhibition : By inhibiting AChE, it helps maintain higher levels of acetylcholine, potentially improving cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
